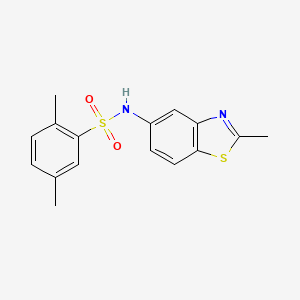

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been synthesized and evaluated for their potential in various therapeutic areas, including antidiabetic, antifungal, antitumor, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the interaction of substituted benzenesulfonamides with various reagents. For instance, the synthesis of 2,2′-diselenobis(N-alkyl/aryl benzenesulfonamides) and their cyclization into benzothiaselenazole dioxides has been reported . Similarly, interaction with chlorosulfonic acid has been used to create sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These methods demonstrate the chemical versatility and the potential for creating a wide range of sulfonamide derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The molecular-electronic structure can also be investigated using quantum-chemical calculations, which help in understanding the electronic distribution and potential reactivity of the molecule .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including cyclization, substitution, and dehydration reactions, to yield a variety of compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the kinetics and selectivity of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. The presence of different substituents can significantly alter these properties, affecting the compound's behavior in biological systems . For example, the introduction of a methyl group can influence the conformation and, consequently, the intermolecular interactions of the compound .

Scientific Research Applications

Photodynamic Therapy Applications

- Photosensitizer in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in the synthesis of zinc phthalocyanines. These compounds show promising properties as photosensitizers for photodynamic therapy, particularly in cancer treatment. The synthesized compound demonstrated high singlet oxygen quantum yield, essential for effective Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring

- Airborne Particulate Matter Analysis : Research by Maceira, Marcé, and Borrull (2018) developed a method to detect benzenesulfonamide derivatives in outdoor air particulate matter. This study highlights the significance of these compounds in environmental monitoring and human exposure assessment (Maceira, Marcé, & Borrull, 2018).

Soil Contamination Analysis

- Soil Contamination Analysis : Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel procedure for determining benzenesulfonamide derivatives in soil. This method is crucial for identifying emerging contaminants in industrial and household applications, contributing to environmental risk assessments (Speltini et al., 2016).

Analytical Methods in Environmental Studies

- Analytical Methods for Environmental Studies : A comprehensive review by Herrero, Borrull, Pocurull, and Marcé (2014) discusses analytical methods for detecting benzenesulfonamides in various environmental matrices. This research is critical for understanding the environmental impact and behavior of these compounds during sewage treatment (Herrero et al., 2014).

Mechanism of Action

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Benzothiazole derivatives are known to influence various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including antitumor activities .

properties

IUPAC Name |

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-10-4-5-11(2)16(8-10)22(19,20)18-13-6-7-15-14(9-13)17-12(3)21-15/h4-9,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZQOANBKBUFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)